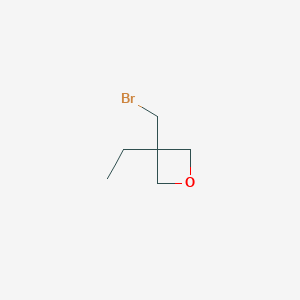

3-(Bromomethyl)-3-ethyloxetane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-3-ethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRHGMRCVIZIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2951-87-3 | |

| Record name | 3-(bromomethyl)-3-ethyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties & Applications of 3-(Bromomethyl)-3-ethyloxetane

[1]

Executive Summary

3-(Bromomethyl)-3-ethyloxetane (EBO) is a functionalized oxetane monomer utilized primarily in the synthesis of hyperbranched polyethers and energetic binders.[1] Characterized by its strained four-membered ether ring and a reactive bromomethyl pendant group, EBO serves as a "spring-loaded" electrophile.[1] It undergoes Cationic Ring-Opening Polymerization (CROP) to form polyethers with pendant alkyl bromide functionalities, which are versatile handles for post-polymerization modification (e.g., azidation for energetic materials or amination for surface coatings).[1]

Critical Note on Identification: Researchers must distinguish this compound from Trimethyl-3-[(1-oxododecyl)amino]propyl ammonium chloride (CAS 22981-54-0), which appears erroneously in some commercial databases under similar search queries.[1] The correct CAS for this compound is 2951-87-3 .[1][2][3][4]

Part 1: Physicochemical Profile

The physical behavior of EBO is dominated by the high ring strain of the oxetane moiety (~107 kJ/mol) and the density-contributing bromine atom.[1]

Table 1: Core Physical Properties

| Property | Value / Description | Context/Notes |

| CAS Number | 2951-87-3 | Critical Identifier |

| IUPAC Name | This compound | Abbreviated as EBO or BrEO |

| Molecular Formula | C₆H₁₁BrO | MW: 179.06 g/mol |

| Appearance | Colorless to pale yellow liquid | Clear oil at RT |

| Density | 1.35 ± 0.06 g/cm³ | High density due to Br atom |

| Boiling Point | ~183.8°C (760 mmHg) | Predicted; typically distilled under vacuum (~85°C @ 10 mmHg) to prevent thermal ring opening.[1] |

| Refractive Index | Estimated based on molar refraction | |

| Solubility | Soluble in DCM, THF, Toluene | Immiscible with water; hydrolytically unstable in acidic aqueous media |

| Flash Point | ~62°C | Closed Cup (Predicted) |

Part 2: Structural Dynamics & Reactivity

EBO possesses two distinct reactive centers, allowing for orthogonal chemical transformations.[1]

-

The Oxetane Ring (CROP Site): The basic oxygen atom can be protonated or alkylated by Lewis acids (e.g.,

), triggering ring-opening due to the relief of angular strain.[1] -

The Bromomethyl Group (Functionalization Site): The primary alkyl bromide is susceptible to

nucleophilic attack.[1] However, under cationic polymerization conditions, the C-Br bond is relatively stable, allowing the formation of a brominated polymer backbone.[1]

Diagram 1: Reactivity Landscape

The following diagram illustrates the dual reactivity pathways of EBO.

Caption: Dual reactivity of EBO. Top path: Cationic polymerization yielding polyethers.[1][5] Bottom path: Nucleophilic substitution retaining the ring.

Part 3: Synthesis & Purification Protocol

The synthesis of EBO typically proceeds from Trimethylolpropane (TMP) via the intermediate 3-Ethyl-3-hydroxymethyloxetane (EHO) .[1][5]

Step 1: Precursor Synthesis (EHO)

TMP is cyclized using diethyl carbonate under basic catalysis (KOH) to form EHO.[1] This intermediate is commercially available but often requires distillation to remove moisture before bromination.[1]

Step 2: Bromination (EHO EBO)

Direct treatment with hydrobromic acid is avoided due to the acid-sensitivity of the oxetane ring (which would open to form a diol).[1] The preferred method utilizes the Appel Reaction or sulfonylation followed by substitution.[1]

Optimized Protocol (Appel Conditions):

-

Reagents: EHO (1.0 eq), Carbon Tetrabromide (

, 1.1 eq), Triphenylphosphine ( -

Solvent: Anhydrous Dichloromethane (DCM), 0°C under

. -

Procedure:

-

Dissolve EHO and

in DCM.[1] -

Add

slowly to maintain temperature <5°C. -

Stir at room temperature for 4–12 hours.

-

Purification: Filter off triphenylphosphine oxide (TPPO) precipitate.[1] Concentrate filtrate and purify via vacuum distillation over

. -

Validation:

NMR should show the disappearance of the -OH proton and a shift in the methylene protons adjacent to the functional group.[1]

-

Part 4: Cationic Ring-Opening Polymerization (CROP)

The primary application of EBO is as a monomer for CROP.[1] The polymerization follows an Active Chain End (ACE) mechanism, where the propagating species is a tertiary oxonium ion.[1]

Experimental Protocol: Lewis Acid-Catalyzed Polymerization

Safety:

-

Preparation:

-

Initiation:

-

Propagation:

-

Termination:

-

Quench with ammoniacal methanol or water.[1]

-

-

Isolation:

Diagram 2: Polymerization Workflow

Caption: Step-by-step workflow for the Cationic Ring-Opening Polymerization of EBO.

Part 5: Applications in Drug Delivery & Energetics

Energetic Binders (GAP Analogs)

Poly(EBO) is a precursor to energetic binders.[1] The pendant bromomethyl groups are displaced by azide ions (

-

Transformation: Poly(3-bromomethyl-3-ethyloxetane)

Poly(3-azidomethyl-3-ethyloxetane) (PAMEO).[1] -

Advantage: Provides a tunable glass transition temperature (

) and high energy density compared to traditional GAP (Glycidyl Azide Polymer).[1]

Medicinal Chemistry

Oxetanes are increasingly used as bioisosteres for gem-dimethyl groups or carbonyls to improve solubility and metabolic stability.[1] EBO serves as a building block to introduce the oxetane ring into drug scaffolds via the displacement of the bromine by amine or thiol nucleophiles.[1]

References

-

ChemicalBook. (2025).[1] 3-Bromomethyl-3-ethyloxetane Properties and CAS 2951-87-3. Retrieved from [1]

-

PubChem. (2025).[1][8] Compound Summary: this compound.[1][2][3] National Library of Medicine.[1] Retrieved from [1][8]

-

Crivello, J. V. (2009).[1] Cationic Ring-Opening Polymerization of Oxetanes. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual citation for CROP mechanism standards).

-

Gao, H., & Matyjaszewski, K. (2008).[1] Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). Progress in Polymer Science. (Contextual citation for block copolymer synthesis).

-

ChemSrc. (2025).[1] Physical Properties of Oxetane Derivatives. Retrieved from [1]

Sources

- 1. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Bromomethyl-3-ethyloxetane | 2951-87-3 [chemicalbook.com]

- 4. This compound | C6H11BrO | CID 11148063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]

- 6. keruichemical.com [keruichemical.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. 3-Ethyl-3-(phenoxymethyl)oxetane | C12H16O2 | CID 21867833 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Bromomethyl)-3-ethyloxetane

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(Bromomethyl)-3-ethyloxetane. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the predicted spectral features and their correlation with the molecular structure. Furthermore, it outlines a robust experimental protocol for acquiring such data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Oxetanes in Modern Chemistry

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry and materials science. Their unique strained ring system imparts desirable physicochemical properties, such as improved solubility and metabolic stability, when incorporated into larger molecules.[1] The compound this compound serves as a valuable building block in organic synthesis, with the bromomethyl group providing a reactive handle for further functionalization. Accurate structural elucidation of this and related compounds is paramount, and NMR spectroscopy stands as the cornerstone technique for this purpose. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and bromine) and the rigid geometry of the oxetane ring.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- (Oxetane Ring) | ~4.4 - 4.6 | d | 2H | ~6.0 |

| -CH₂- (Oxetane Ring) | ~4.3 - 4.5 | d | 2H | ~6.0 |

| -CH₂Br | ~3.6 - 3.8 | s | 2H | N/A |

| -CH₂- (Ethyl Group) | ~1.8 - 2.0 | q | 2H | ~7.5 |

| -CH₃ (Ethyl Group) | ~0.9 - 1.1 | t | 3H | ~7.5 |

Note: Predicted values are based on established chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.[3][4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five signals, corresponding to the five non-equivalent carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C- (Quaternary, Oxetane Ring) | ~75 - 85 |

| -CH₂- (Oxetane Ring) | ~70 - 80 |

| -CH₂Br | ~35 - 45 |

| -CH₂- (Ethyl Group) | ~25 - 35 |

| -CH₃ (Ethyl Group) | ~8 - 12 |

Note: These are predicted chemical shifts. Actual values can be influenced by solvent effects.[5]

Structural Interpretation and Rationale

The interpretation of the NMR spectra provides a wealth of information about the molecular structure of this compound.

¹H NMR Spectrum Interpretation

-

Oxetane Ring Protons: The two sets of methylene protons on the oxetane ring are diastereotopic due to the chiral center at C3. This results in two distinct signals, both appearing as doublets due to geminal coupling. Their downfield chemical shift (δ ~4.3-4.6 ppm) is a direct consequence of the deshielding effect of the adjacent oxygen atom.[2]

-

Bromomethyl Protons: The protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in the region of δ 3.6-3.8 ppm. The electronegative bromine atom causes a significant downfield shift.[6][7] The absence of adjacent protons results in a singlet multiplicity.

-

Ethyl Group Protons: The ethyl group gives rise to a classic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The methyl protons (-CH₃) are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3).[8] These signals appear in the more upfield region of the spectrum, characteristic of alkyl protons.[3]

¹³C NMR Spectrum Interpretation

-

Oxetane Ring Carbons: The quaternary carbon (C3) of the oxetane ring is expected at the most downfield position among the sp³ carbons due to its substitution with an oxygen, a bromomethyl group, and an ethyl group. The methylene carbons of the oxetane ring will also be significantly deshielded by the ring oxygen.[5]

-

Bromomethyl Carbon: The carbon of the bromomethyl group will appear at a chemical shift influenced by the attached bromine atom.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will have the most upfield chemical shifts, consistent with typical alkane carbons.[5]

Visualization of Molecular Structure and NMR Workflow

To visually represent the molecular structure and the process of NMR data analysis, the following diagrams are provided.

Caption: General workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. [9][10]The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope. [10]* Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [2]* Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

2. Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Due to the lower sensitivity of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. Identify the chemical shift of each peak in both spectra.

Conclusion

This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By understanding the expected chemical shifts, multiplicities, and coupling patterns, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocol serves as a reliable methodology for obtaining high-quality, reproducible NMR data, upholding the principles of scientific integrity. The application of NMR spectroscopy is indispensable for the structural verification of novel compounds in the dynamic fields of drug discovery and materials science.

References

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

-

UpSol. (n.d.). NMRPrediction Download. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 14745-14804. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 3). How To Determine The Number of Signals In a H NMR Spectrum [Video]. YouTube. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

AT&T Research. (2015). Drawing graphs with dot. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Medium. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]

-

Ketzbook. (2017, February 12). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures [Video]. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

Mass spectrometry analysis of 3-(Bromomethyl)-3-ethyloxetane

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(Bromomethyl)-3-ethyloxetane

Abstract: this compound is a pivotal building block in modern medicinal chemistry, valued for its unique three-dimensional structure conferred by the strained oxetane ring.[1][2] The incorporation of this motif can significantly enhance the physicochemical properties of drug candidates, including solubility and metabolic stability.[1] Accurate and unambiguous structural characterization is therefore paramount during synthesis and quality control. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. We move beyond standard operating procedures to dissect the causality behind methodological choices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with both Electron Ionization (EI) and Chemical Ionization (CI). This document details field-proven protocols, interprets complex fragmentation patterns, and establishes a self-validating analytical framework for researchers, scientists, and drug development professionals.

Introduction

The Strategic Importance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, is no longer a synthetic curiosity but a strategic tool in drug design.[1] Its inherent ring strain and the Lewis basicity of the oxygen atom make it an excellent hydrogen bond acceptor, often serving as a bioisostere for carbonyl groups.[3] Compounds like this compound serve as versatile intermediates, enabling the introduction of this desirable scaffold into more complex molecules. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, further expanding its synthetic utility.[4]

Analytical Imperatives in Oxetane Chemistry

The very reactivity that makes oxetanes synthetically useful also presents analytical challenges. They can be susceptible to thermal degradation or acid-catalyzed ring-opening. Therefore, analytical methods must be chosen to preserve the integrity of the molecule while providing definitive structural information. Mass spectrometry, particularly when coupled with gas chromatography, offers the requisite sensitivity and structural detail to navigate these challenges.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [5][6] |

| Molecular Weight | 179.05 g/mol | [5] |

| Monoisotopic Mass | 177.9993 Da | [6] |

| Predicted Boiling Point | 183.8 ± 15.0 °C | [5] |

| Predicted Density | 1.353 ± 0.06 g/cm³ | [5] |

Core Principles for Analyzing a Halogenated Ether

The Indelible Isotopic Signature of Bromine

Nature provides a powerful, built-in validation tool for any bromine-containing compound. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio.[7] Consequently, the mass spectrum will not show a single molecular ion (M⁺) but a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z): the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[8][9] Any fragment ion that retains the bromine atom will exhibit this same characteristic doublet, providing an immediate and reliable way to track the halogen through the fragmentation cascade.

A Tale of Two Ionization Techniques

The choice of ionization method dictates the information we can obtain. For comprehensive analysis, a dual-pronged approach using both a "hard" and a "soft" technique is scientifically rigorous.

-

Electron Ionization (EI): This is the workhorse for structural elucidation. High-energy electrons (typically 70 eV) bombard the analyte, causing significant and reproducible fragmentation.[3] The resulting pattern is a molecular fingerprint, rich with information about the analyte's substructures. The trade-off is that the molecular ion peak may be weak or entirely absent.

-

Chemical Ionization (CI): This is a gentler technique used to unequivocally determine the molecular weight.[10] A reagent gas (e.g., methane or isobutane) is ionized first, and these reagent ions then transfer a proton to the analyte molecule in a less energetic reaction. This minimizes fragmentation and typically produces an intense protonated molecule peak, [M+H]⁺, confirming the mass of the intact molecule.

Experimental Framework: GC-MS Analysis

Given its predicted boiling point, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing this compound. It provides excellent separation of the analyte from solvents and potential impurities prior to mass analysis.

Experimental Protocol: GC-MS Method Parameters

This protocol is designed to ensure thermal stability and optimal chromatographic resolution.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Injector Temperature | 200 °C | Sufficiently high for volatilization but low enough to minimize risk of thermal degradation of the oxetane ring. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity, robust column suitable for a wide range of semi-volatile organic compounds. |

| Oven Program | Initial: 60 °C (hold 2 min) | Allows for solvent focusing. |

| Ramp: 15 °C/min to 220 °C | A moderate ramp rate to ensure good separation without excessive run time. | |

| Hold: 5 min | Ensures elution of any less volatile components. | |

| Mass Spectrometer | ||

| Ion Source (EI) | Electron Ionization | For structural fragmentation analysis. |

| Ion Source Temp. | 230 °C | Standard temperature for EI, balances ionization efficiency and analyte stability. |

| Electron Energy | 70 eV | Standardized energy to produce reproducible, library-searchable spectra. |

| Mass Range | 35 - 300 m/z | Covers the molecular weight of the analyte and its expected fragments. |

| Solvent Delay | 3 min | Prevents the high concentration of injection solvent from saturating the detector. |

Analytical Workflow Overview

The end-to-end process follows a logical sequence from sample preparation to final data interpretation.

Figure 1: High-level workflow for the GC-MS analysis of this compound.

Decoding the EI Mass Spectrum

The EI spectrum provides the richest source of structural data. The key is to systematically identify the molecular ion and then piece together the fragmentation pathways that lead to the major observed ions.

Molecular Ion Confirmation (m/z 178/180)

The first step is to locate the molecular ion peak cluster. For our analyte, we expect to see two peaks of nearly equal height at m/z 178 (for C₆H₁₁⁷⁹BrO) and m/z 180 (for C₆H₁₁⁸¹BrO). Due to the high energy of EI, these peaks may be of low intensity, but their presence and 1:1 ratio are definitive proof of a monobrominated compound.

Primary Fragmentation Pathways

The fragmentation of this compound is driven by the presence of the halogen, the strained ether ring, and standard alkyl chain cleavage rules.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromomethyl-3-ethyloxetane | 2951-87-3 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H11BrO) [pubchemlite.lcsb.uni.lu]

- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 3-(Bromomethyl)-3-ethyloxetane (CAS Number: 2951-87-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-ethyloxetane is a versatile bifunctional molecule that has garnered significant interest in the fields of polymer chemistry and medicinal chemistry. Its unique structure, featuring a strained four-membered oxetane ring coupled with a reactive bromomethyl group, makes it a valuable building block for the synthesis of complex molecules with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed handling and safety protocols, and an exploration of its applications, particularly in the realm of drug discovery and development.

Section 1: Physicochemical Properties

This compound is a colorless liquid at room temperature, characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 2951-87-3 | [1][2] |

| Molecular Formula | C₆H₁₁BrO | [1][3] |

| Molecular Weight | 179.05 g/mol | [1][3] |

| Melting Point | 4 °C | [2] |

| Boiling Point (Predicted) | 183.8 ± 15.0 °C | [2] |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [2] |

| SMILES | CCC1(COC1)CBr | [1] |

| InChI | InChI=1S/C6H11BrO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 | [3] |

Spectroscopic Data:

While specific, detailed spectra for this compound are not widely published, data for analogous compounds can provide insight into its expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum of the related compound, 3-(bromomethyl) oxetan-3-yl) methanol, shows characteristic signals for the oxetane ring protons around δ 4.45 ppm and the bromomethyl protons at approximately δ 3.70 ppm.[4] For this compound, one would expect to see additional signals corresponding to the ethyl group, likely a triplet and a quartet in the upfield region.

-

¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbon of the oxetane ring, the methylene carbons of the ring, the bromomethyl carbon, and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for the alkyl groups around 2800-2960 cm⁻¹.[5] A strong absorption band between 550 and 750 cm⁻¹ would be indicative of the C-Br stretching vibration.[6] The presence of the ether linkage in the oxetane ring would likely result in a C-O stretching band in the region of 1000-1300 cm⁻¹.

-

Mass Spectrometry: The predicted monoisotopic mass is 177.99933 Da.[3] In a mass spectrum, one would expect to see the molecular ion peak and fragmentation patterns corresponding to the loss of the bromine atom and cleavage of the oxetane ring.

Section 2: Synthesis and Reactivity

Synthesis:

The synthesis of 3,3-disubstituted oxetanes, such as this compound, often involves a multi-step process. A general and widely employed strategy is the Williamson etherification approach.[7] This typically involves the cyclization of a suitably substituted diol. For instance, the synthesis could start from a substituted dimethyl malonate, followed by reduction to the diol, tosylation of the hydroxyl groups, and subsequent base-mediated cyclization.[7]

A related synthesis for 3-(bromomethyl) oxetan-3-yl) methanol involves the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of a base like sodium ethoxide.[4] This highlights a common synthetic pathway to the core oxetane structure.

Reactivity:

The chemical reactivity of this compound is dominated by two key features: the strained oxetane ring and the reactive bromomethyl group.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups through Sₙ2 reactions with nucleophiles such as amines, thiols, and carboxylates.[8] This reactivity is fundamental to its use as a building block in organic synthesis.

-

Ring-Opening Polymerization: The strained four-membered ring of the oxetane can undergo ring-opening polymerization, typically initiated by cationic species.[9] This property allows this compound to act as a monomer in the production of polyethers with pendant functional groups. The polymerization mechanism is often complex and can proceed through an active chain end (ACE) or an activated monomer mechanism (AMM).[9] The resulting polymers can exhibit good thermal stability.[1]

// Nodes A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Nucleophilic Substitution (at C-Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Cationic Ring-Opening Polymerization", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; D [label="Functionalized Molecules\n(e.g., for Drug Discovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Functionalized Polyethers", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Nucleophile (e.g., R-NH₂, R-SH, R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Cationic Initiator", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Reacts with"]; A -> C [label="Undergoes"]; B -> D [label="Leads to"]; C -> E [label="Forms"]; F -> B [label="Attacks"]; G -> C [label="Initiates"]; } dot Reactivity of this compound.

Section 3: Handling, Storage, and Safety

Hazard Identification:

This compound is a hazardous substance and must be handled with extreme care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:

-

H301: Toxic if swallowed. [2]

-

H311: Toxic in contact with skin. [2]

-

H331: Toxic if inhaled. [2]

-

H341: Suspected of causing genetic defects. [2]

Personal Protective Equipment (PPE):

Due to its toxicity, appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation of vapors.[10] Use in a well-ventilated area, preferably a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents. Prevent the formation of aerosols. After handling, wash hands and any exposed skin thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames.

Spill and Disposal Procedures:

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[11]

Section 4: Applications in Drug Discovery and Development

The incorporation of an oxetane ring into drug candidates has emerged as a valuable strategy in medicinal chemistry to enhance their physicochemical and pharmacokinetic properties.[7] The strained, polar nature of the oxetane moiety can improve aqueous solubility, metabolic stability, and cell permeability, while also influencing the basicity of nearby functional groups.[7][12]

As a Bioisostere:

The 3,3-disubstituted oxetane core can act as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to improved drug-like properties without significantly altering the molecule's interaction with its biological target.

Improving Metabolic Stability:

The oxetane ring can block sites of metabolic oxidation, thereby increasing the metabolic stability of a drug candidate.[8] This can lead to a longer half-life and improved bioavailability. Studies have shown that the metabolic fate of oxetane-containing compounds can vary depending on the substitution pattern, with some derivatives showing significantly enhanced stability.[7]

Role in PROTACs and Covalent Inhibitors:

This compound is a particularly useful building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors.

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[13] The reactive bromomethyl group of this compound provides a convenient handle for attaching this building block to a linker, which in turn connects the target-binding ligand to the E3 ligase ligand.

-

Covalent Inhibitors: Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action.[14] The electrophilic bromomethyl group of this compound can act as a "warhead" that reacts with a nucleophilic residue (e.g., cysteine) in the active site of a target protein.

// Nodes A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Linker Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Warhead for Covalent Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="PROTAC Molecule", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="Targeted Covalent Inhibitor", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; F [label="Target Protein Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Irreversible Target Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Target-Binding Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="E3 Ligase Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Target Protein", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Incorporation into"]; A -> C [label="Serves as"]; B -> D; H -> D; I -> D; C -> E; D -> F [label="Induces"]; E -> G [label="Causes"]; J -> F; J -> G; } dot Applications in PROTAC and Covalent Inhibitor Design.

Section 5: Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both materials science and pharmaceutical research. Its unique combination of a reactive bromomethyl group and a property-enhancing oxetane ring makes it an attractive building block for the synthesis of novel polymers and drug candidates. Researchers and drug development professionals should be aware of its significant handling hazards and take appropriate safety precautions. With a thorough understanding of its properties and reactivity, this compound can be a powerful tool in the development of next-generation materials and therapeutics.

References

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available from: [Link]

- US Patent US20110306796A1. Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Google Patents.

-

This compound (C6H11BrO). PubChemLite. Available from: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available from: [Link]

-

Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI. Available from: [Link]

-

Intermediates 3-Bromomethyl-3-oxetanemethanol for critical molecular building block. Available from: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available from: [Link]

-

3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. Available from: [Link]

-

Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech. Available from: [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC. Available from: [Link]

-

Oxetanes in Drug Discovery Campaigns. PMC. Available from: [Link]

-

Covalent inhibitors: a rational approach to drug discovery. PMC. Available from: [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. Available from: [Link]

-

Development of BromoTag: A "bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. ResearchGate. Available from: [Link]

-

Structure-based design of targeted covalent inhibitors. RSC Publishing. Available from: [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate. Available from: [Link]

-

Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-portal.org. Available from: [Link]

-

Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. NIH. Available from: [Link]

-

Oxetanes in Drug Discovery Campaigns. ACS Publications. Available from: [Link]

-

Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. Available from: [Link]

-

(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available from: [Link]

-

Targeted Covalent Inhibitors for Drug Design. ResearchGate. Available from: [Link]

-

Alkylating potential of oxetanes. PubMed. Available from: [Link]

-

Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds. Gelest, Inc. Available from: [Link]

-

Infrared Spectroscopy. CDN. Available from: [Link]

-

Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. Available from: [Link]

-

Oxetane, 3-(bromomethyl)-3-methyl-. US EPA. Available from: [Link]

-

HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ResearchGate. Available from: [Link]

-

New data analysis method accelerates design of safer covalent inhibitors. News-Medical. Available from: [Link]

-

Compound 529239: 3-(Bromomethyl)-3-((2-chlorophenoxy)methyl)oxetane. Data.gov. Available from: [Link]

-

CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC. Available from: [Link]

-

NMR Chemical Shifts. Available from: [Link]

-

Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. PMC. Available from: [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3-Bromomethyl-3-ethyloxetane | 2951-87-3 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H11BrO) [pubchemlite.lcsb.uni.lu]

- 4. connectjournals.com [connectjournals.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. China Intermediates 3-Bromomethyl-3-oxetanemethanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 9. mdpi.com [mdpi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile & Solvent Compatibility of 3-(Bromomethyl)-3-ethyloxetane

[1]

Executive Summary

3-(Bromomethyl)-3-ethyloxetane (EBO) represents a critical class of oxetane monomers utilized in cationic polymerization and organic synthesis.[1] Unlike its hydroxylated analog (3-ethyl-3-oxetanemethanol), the substitution of the hydroxyl group with a bromine atom drastically shifts its physicochemical profile from hydrophilic to lipophilic .[1]

This guide provides a definitive technical analysis of EBO’s solubility. It moves beyond simple "soluble/insoluble" binary classifications to address solvation thermodynamics , reactive stability , and process suitability .[1] For researchers and formulators, the critical challenge is not finding a solvent that dissolves EBO, but selecting a solvent that maintains the integrity of the strained oxetane ring while facilitating the desired reaction or coating application.[1]

Chemical Profile & Solubility Thermodynamics

To predict and manipulate the solubility of EBO, we must first deconstruct its molecular interactions using Hansen Solubility Parameters (HSP).[1]

Structural Determinants[1][2]

-

The Oxetane Ring: A strained four-membered ether.[1] It imparts moderate polarity (

) but is the site of greatest instability.[1] -

The Bromomethyl Group: Increases dispersion forces (

) and density (approx.[1] 1.3–1.4 g/mL) while eliminating hydrogen bond donation capability found in alcohol-functionalized oxetanes.[1] -

The Ethyl Group: Adds non-polar bulk, enhancing compatibility with aliphatic and aromatic hydrocarbons.[1]

Theoretical Solubility Parameters (Estimated)

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated HSP values for EBO are:

| Parameter | Symbol | Value (MPa | Influence on Solubility |

| Dispersion Force | ~17.5 | High affinity for aromatics and chlorinated solvents.[1] | |

| Polarity | ~8.0 | Moderate polarity due to the ether oxygen and C-Br bond.[1] | |

| H-Bonding | ~4.5 | Low.[1] EBO acts only as a weak H-bond acceptor, not a donor.[1] |

Implication: EBO is thermodynamically incompatible with water (high

Solubility Landscape & Solvent Compatibility[3]

The following data categorizes solvents based on miscibility (thermodynamic solubility) and stability (kinetic reactivity).

Quantitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Operational Stability |

| Ketones | Acetone, MEK, MIBK | Miscible | High. Excellent for UV-cure formulations.[1] |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | High. Standard carrier solvents.[1] |

| Aromatics | Toluene, Xylene | Miscible | High. Good for synthesis; easy azeotropic drying.[1] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Miscible | High. "Like dissolves like" (ether-ether interaction).[1] |

| Chlorinated | DCM, Chloroform | Miscible | High. Excellent solvation power.[1] |

| Alcohols | Methanol, Ethanol, IPA | Miscible | Low/Caution. Risk of acid-catalyzed solvolysis.[1] |

| Aliphatics | Hexane, Heptane | Soluble | Moderate. May show phase separation at very low temperatures (< -10°C).[1] |

| Water | Water | Insoluble | N/A. Forms a distinct organic phase (denser than water).[1] |

Mechanistic Insight: The "Alcohol Trap"

While EBO is technically miscible with alcohols like methanol and ethanol, these solvents are nucleophilic protic solvents .[1] In the presence of even trace Lewis acids (often used as initiators) or Brønsted acids (impurities), the strained oxetane ring will undergo ring-opening solvolysis, converting the monomer into a non-reactive glycol ether derivative.

Rule of Thumb: Avoid primary alcohols in storage or uncured formulations.[1] If alcohols are required for synthesis, maintain strictly basic or neutral conditions.[1]

Experimental Protocols

As a Senior Scientist, relying on literature values is insufficient for critical formulations. The following protocols provide a self-validating system for determining solvent suitability.

Protocol A: Determination of Miscibility & Phase Stability

Use this to verify compatibility with novel reactive diluents or solvent blends.

Materials: EBO (98%+), Test Solvent, Scintillation Vials, Thermocouple.[1]

-

Preparation: Dispense 1.0 mL of EBO into a clear glass vial.

-

Addition: Add 1.0 mL of Test Solvent (1:1 v/v ratio).

-

Agitation: Vortex for 30 seconds.

-

Observation (Immediate): Check for Schlieren lines (indicating mixing) or phase boundary (immiscibility).[1]

-

Thermal Stress:

-

Cool to 0°C for 1 hour. Observe for crystallization or oil-out.[1]

-

Heat to 40°C for 1 hour. Observe for clarity.

-

-

Result Classification:

Protocol B: Acid-Catalyzed Stability Screen

Critical for validating solvent quality (acid value).[1]

-

Mix: Prepare a 10% w/w solution of EBO in the Test Solvent.

-

Age: Store at 25°C for 24 hours.

-

Analyze: Run GC-MS or H-NMR.

-

Criteria: Look for the appearance of ring-opened byproducts (signals shifted from the characteristic oxetane ring protons at

4.3–4.5 ppm).[1]

Visualization of Workflows

Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application (Synthesis vs. Polymerization).[1]

Caption: Decision matrix for selecting the optimal solvent environment for this compound based on chemical process requirements.[1]

Stability Testing Workflow

A visual representation of the stability protocol described in Section 4.2.

Caption: Experimental workflow for validating solvent inertness towards the oxetane ring.

Safety & Handling in Solution

-

Density Stratification: EBO has a density of ~1.35 g/mL.[1] In biphasic aqueous washes (e.g., during synthesis workup), EBO will form the bottom layer , unlike many common organic layers.[1] This is critical to avoid accidental disposal of the product.[1]

-

Exotherm Potential: When dissolving EBO in solvents containing cationic initiators (e.g., iodonium salts), ensure the temperature is controlled.[1] Uncontrolled polymerization is highly exothermic.[1]

-

Peroxide Formation: When using ether solvents (THF, Dioxane), ensure they are peroxide-free.[1] Radical species from peroxides can degrade the bromomethyl functionality over time.[1]

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 13443221, 3-(Bromomethyl)hexane (Structural Analog Data). Retrieved from [Link]

-

Burkhard, G., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link][1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Methodology for HSP estimation).

Methodological & Application

Cationic ring-opening polymerization of 3-(Bromomethyl)-3-ethyloxetane.

Executive Summary

This application note details the precision synthesis of Poly(3-(bromomethyl)-3-ethyloxetane) (Poly-BEO) via Cationic Ring-Opening Polymerization (CROP). Poly-BEO is a critical precursor for energetic thermoplastic elastomers (ETPEs) and functionalized soft blocks in polyurethane systems. Unlike simple epoxides, the oxetane ring offers a unique balance of ring strain (~107 kJ/mol) and basicity, necessitating strict control over Lewis acid catalysis to suppress cyclic oligomerization (back-biting). This guide provides a self-validating protocol for synthesizing hydroxyl-terminated telechelic Poly-BEO using a

Introduction & Mechanistic Insight

The polymerization of this compound (BEO) proceeds via a cationic mechanism. The choice of initiator determines the polymer architecture. For industrial applications (binders/coatings), a telechelic (hydroxyl-terminated) polymer is preferred. This is achieved using a diol initiator (e.g., 1,4-butanediol) in conjunction with a Lewis acid catalyst (

The "Activated Monomer" vs. "Active Chain End" Balance

Two competing mechanisms dictate the quality of the polymer:

-

Active Chain End (ACE): The propagating species is a tertiary oxonium ion at the chain end. This species is highly reactive and prone to "back-biting," forming cyclic oligomers (crown ether analogs) rather than linear chains.

-

Activated Monomer (AM): In the presence of hydroxyl groups (initiator), the monomer is protonated/activated, and the neutral chain end attacks the monomer. This mechanism suppresses cyclization and is the target for this protocol.

Expert Insight: To favor the AM mechanism and produce linear, telechelic polymers, the monomer must be added slowly to the initiator/catalyst solution (Starved Feed method). High instantaneous monomer concentration favors the ACE mechanism and cyclic byproducts.

Figure 1: Mechanistic pathways in oxetane polymerization. The "Activated Monomer" (AM) pathway is preferred for linear telechelics.

Critical Reagent Preparation

Cationic polymerization is intolerant to moisture . Water acts as an uncontrolled chain transfer agent, destroying molecular weight targets.

| Reagent | Purity Specification | Preparation / Purification Protocol |

| Monomer: BEO | >98% | Distillation: Distill over Calcium Hydride ( |

| Solvent: DCM | HPLC Grade | Drying: Reflux over |

| Initiator: 1,4-Butanediol | >99% | Drying: Azeotropic distillation with toluene or drying over molecular sieves for 24h. |

| Catalyst: | 48% | Use fresh. If yellow/brown, redistill. Store in a desiccator. |

Experimental Protocol: Synthesis of Telechelic Poly-BEO

Target:

Step 1: Reactor Setup

-

Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Cool the flask to room temperature under a stream of dry Nitrogen or Argon.

Step 2: Initiator Charge

-

Charge Dichloromethane (DCM) (20 mL) into the flask.

-

Add 1,4-Butanediol (BDO) (0.45 g, 5.0 mmol) via syringe.

-

Note: The ratio of Monomer:Initiator determines

. Target

-

-

Add

(0.07 g, 0.5 mmol) via microsyringe.-

Ratio: Maintain Catalyst:Initiator ratio

0.1.

-

-

Stir for 10 minutes at Room Temperature (RT) to form the initiating complex.

Step 3: Monomer Addition (The Critical Step)

-

Dissolve This compound (BEO) (10.0 g, 55.8 mmol) in DCM (10 mL) in the addition funnel.

-

Cool the reaction flask to 0°C using an ice/water bath.

-

Causality: Lower temperature suppresses transfer reactions and cyclic formation.

-

-

Dropwise Addition: Add the monomer solution slowly over 2–3 hours .

-

Validation: If the temperature spikes >2°C, slow the addition. The "Starved Feed" ensures the monomer reacts with the chain end immediately, preventing high monomer concentration buildup.

-

Step 4: Propagation & Quenching

-

After addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to RT for another 12 hours.

-

Quench: Add 2 mL of distilled water or saturated

solution to kill the active Lewis acid sites.

Step 5: Workup

-

Wash the organic layer with

(2 x 20 mL) and Brine (1 x 20 mL). -

Dry organic layer over anhydrous

. -

Precipitation: Concentrate the solution to ~10 mL and pour slowly into cold Methanol (100 mL) to precipitate the polymer.

-

Note: Low MW oligomers may remain soluble. For strict removal of cyclics, reprecipitate from DCM into n-Hexane.

-

-

Dry in a vacuum oven at 40°C for 24 hours.

Figure 2: Experimental workflow for the synthesis of Poly-BEO.

Process Monitoring & Characterization

| Technique | Parameter | Expected Result / Validation Criteria |

| 1H NMR | Conversion | Disappearance of oxetane ring protons (4.3–4.5 ppm). Appearance of polyether backbone protons (3.2–3.6 ppm). |

| GPC (SEC) | Target | |

| DSC | Poly-BEO is amorphous. | |

| OH Number | Functionality | Titration should confirm functionality |

NMR Interpretation Guide:

-

Monomer: Two doublets at

4.40 and 4.45 ppm (ring -

Polymer: Broad singlet at

3.4–3.6 ppm (backbone -

End Group: Triplet at

3.65 ppm (terminal -

Validation: Integration of Backbone vs. End Group protons allows calculation of absolute

.

Troubleshooting & Optimization

Issue 1: High Polydispersity (PDI > 1.8)

-

Cause: Fast monomer addition or water contamination.

-

Solution: Reduce addition rate (Starved Feed). Re-dry DCM and Monomer over

.

Issue 2: Low Molecular Weight Yield

-

Cause: High concentration of Chain Transfer Agents (Water/Alcohols).

-

Solution: Increase Monomer:Initiator ratio. Ensure system is strictly anhydrous.

Issue 3: Gelation

-

Cause: Crosslinking via bromine displacement (rare at 0°C) or bifunctional impurities.

-

Solution: Maintain temperature

0°C. Check monomer purity.

References

-

Cationic Ring-Opening Polymerization of Oxetanes. Source: MDPI, Polymers.[1] "Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions." URL:[Link]

-

Kinetics of Cationic Polymerization. Source:Polymer Chemistry. "Synthesis and characterization of 3-bromomethyl-3-methyloxetane homopolymer." URL:[Link]

-

Energetic Binder Applications (Context). Source:RSC Advances. "Synthesis and characterization of [60]fullerene-poly(3-azidomethyl-3-methyl oxetane)." URL:[Link]

Sources

Application Note: 3-(Bromomethyl)-3-ethyloxetane (BEO) in Copolymer Synthesis

Executive Summary

This guide details the utilization of 3-(Bromomethyl)-3-ethyloxetane (BEO) as a functional monomer in Cationic Ring-Opening Polymerization (CROP). Unlike inert polyethers (e.g., PEG, PTHF), poly(BEO) provides a pendant alkyl bromide handle, enabling precise post-polymerization modification (PPM). This capability is critical for synthesizing energetic binders (GAP analogs), hyperbranched scaffolds, and "Click"-ready drug delivery systems.

This document moves beyond basic synthesis, focusing on the Active Chain End (ACE) mechanism to control molecular weight and polydispersity, and provides a validated protocol for converting the bromide precursor into an azide-functionalized copolymer.

Part 1: Chemical Basis & Rationale[1][2]

The Dual-Functionality Advantage

BEO is unique because it combines high reactivity with latent functionality.

-

The Oxetane Ring: The 4-membered ether ring possesses significant ring strain (~107 kJ/mol), driving polymerization even under mild cationic conditions where larger ethers (like THF) might reach equilibrium conversion too quickly.

-

The Bromomethyl Group: Primary alkyl bromides are excellent electrophiles. They are stable during cationic polymerization (unlike amines or thiols) but susceptible to nucleophilic substitution after the polymer backbone is established.

Mechanism: Cationic Ring-Opening Polymerization (CROP)

The polymerization proceeds via the formation of a tertiary oxonium ion.[1] To achieve low polydispersity (

Figure 1: The Active Chain End (ACE) mechanism for oxetane polymerization. The tertiary oxonium ion is the propagating species.

Part 2: Experimental Protocols

Protocol A: Synthesis of Hydroxyl-Terminated Poly(BEO-co-THF)

Objective: Synthesize a random copolymer of BEO and Tetrahydrofuran (THF) with controlled molecular weight (~2000–3000 g/mol ) and hydroxyl telechelic functionality (suitable for polyurethane curing).

Materials:

-

Monomer 1: this compound (BEO), dried over

. -

Monomer 2: Tetrahydrofuran (THF), distilled over Na/Benzophenone.

-

Initiator/CTA: 1,4-Butanediol (BDO). Acts as the chain transfer agent to define

. -

Catalyst: Boron Trifluoride Diethyl Etherate (

).[2] -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Reactor Preparation:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Why: Cationic centers are extremely sensitive to moisture. Water acts as a chain terminator, producing uncontrolled low-MW oligomers.

-

-

Charge & Initiation:

-

Under

flow, charge DCM (50 mL) and 1,4-Butanediol (0.5 g, 5.5 mmol). -

Add

(0.1 mL) via syringe. -

Stir at room temperature for 15 minutes to form the initiator complex.

-

-

Monomer Addition (Slow Feed):

-

Mix BEO (10 g, 56 mmol) and THF (10 g, 138 mmol) in a separate dry flask.

-

Add the monomer mixture dropwise to the reactor over 1 hour using a syringe pump.

-

Control Point: Maintain temperature between 0°C and 5°C using an ice bath.

-

Causality: Oxetane ring opening is exothermic.[1] Rapid addition causes "hot spots" leading to back-biting (cyclic oligomers) and broad polydispersity.

-

-

Propagation:

-

Quenching & Purification:

-

Quench with 5 mL of distilled water or saturated

to neutralize the Lewis acid. -

Wash the organic layer 3x with brine.

-

Precipitate the polymer into cold methanol (-20°C).

-

Dry under vacuum at 40°C for 24 hours.

-

Data Specification: Typical Results

| Parameter | Target Range | Method of Verification |

| Yield | 85 - 95% | Gravimetric |

| 2,000 - 3,500 Da | GPC (THF eluent, PS standards) | |

| Polydispersity ( | 1.4 - 1.8 | GPC |

| Copolymer Composition | Matches Feed Ratio ±5% |

Protocol B: Post-Polymerization Modification (Azidation)

Objective: Convert the pendant bromomethyl groups into azidomethyl groups to create an energetic binder or a "Click" chemistry scaffold.

Safety Warning: Azides are potentially explosive. Perform reactions behind a blast shield. Do not use halogenated solvents (like DCM) with sodium azide, as di-azidomethane (highly explosive) can form.

Figure 2: Workflow for the conversion of Poly(BEO) to Poly(Azido-Oxetane).

Methodology:

-

Dissolution:

-

Dissolve 5 g of Poly(BEO-co-THF) in 50 mL of DMSO (Dimethyl sulfoxide).

-

Note: DMF is an alternative, but DMSO often provides faster kinetics for

reactions.

-

-

Reagent Addition:

-

Add Sodium Azide (

) (1.5 equivalents per Bromine unit). Excess is required to drive the reaction to completion. -

Optional: Add a pinch of Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst if solubility is an issue.

-

-

Reaction:

-

Heat to 90°C - 100°C for 48 hours.

-

Validation: Monitor IR spectroscopy.[5] Appearance of a strong peak at ~2100

indicates Azide formation.

-

-

Purification:

-

Cool to room temperature.[6]

-

Pour into excess water to precipitate the polymer (or extract with Ethyl Acetate if liquid).

-

Wash thoroughly with water to remove unreacted

. -

Crucial: Ensure no residual free azide remains before drying.

-

Part 3: Characterization & Troubleshooting

Nuclear Magnetic Resonance ( NMR)

This is the primary tool for validating structure.

-

Monomer (BEO):

-

4.35 ppm (d, 2H, ring

-

4.45 ppm (d, 2H, ring

-

3.65 ppm (s, 2H,

-

4.35 ppm (d, 2H, ring

-

Polymer (Poly-BEO):

-

Backbone: Broad signals at 3.2–3.5 ppm (ether backbone).

-

Side Chain: The

signal shifts slightly upfield to ~3.4–3.5 ppm and broadens. -

Validation: Complete disappearance of the 4.35/4.45 ppm doublets confirms 100% monomer conversion.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | High water content (Termination). | Re-dry monomers over |

| Broad Polydispersity ( | Slow initiation or Hot spots. | Increase initiator ripening time. Improve stirring and cooling during monomer addition. |

| Incomplete Azidation | Steric hindrance or low temp. | Increase reaction time to 72h or temp to 110°C. Use finer mesh |

| Gelation during CROP | Crosslinking via impurities. | Ensure BEO is free of bis-oxetane impurities. Reduce monomer concentration.[3] |

References

-

Cationic Ring-Opening Polymerization Mechanisms

- Kubisa, P., & Penczek, S. (1999). "Cationic ring-opening polymerization of cyclic ethers." Progress in Polymer Science.

-

Synthesis of Energetic Binders (GAP/Poly-BEO)

- Ampleman, G., et al. (2010). "Synthesis and Characterization of Poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO)." Propellants, Explosives, Pyrotechnics.

-

Post-Polymerization Modification via Click Chemistry

- Binder, W. H., & Sachsenhofer, R. (2007). "Click chemistry in polymer and materials science.

-

Telechelic Polyoxetanes Protocol

- Gao, H., & Matyjaszewski, K. (2006). "Synthesis of functional polymers with controlled architecture." Progress in Polymer Science.

Sources

- 1. radtech.org [radtech.org]

- 2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates | MDPI [mdpi.com]

- 3. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copolymerization of oxetane with 3,3-dimethyloxetane : I. Reactivity parameters and microstructure of the copolymers [biblio.ugent.be]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

Application Notes and Protocols for Post-Polymerization Modification of Poly(3-(bromomethyl)-3-ethyloxetane)

Introduction: A Versatile Polyether Scaffold for Advanced Functional Materials

The field of functional polymers is continually driven by the need for materials with precisely tailored properties for a wide range of applications, from targeted drug delivery to high-performance polymer electrolytes. Post-polymerization modification, the chemical alteration of a pre-formed polymer, offers a powerful and efficient strategy to achieve this.[1] This approach allows for the synthesis of a single, well-defined parent polymer which can then be diversified into a library of functional materials, each with unique characteristics.[2]

This guide focuses on the post-polymerization modification of poly(3-(bromomethyl)-3-ethyloxetane), a polyether with a readily functionalizable pendant bromomethyl group. The polyoxetane backbone provides desirable properties such as chemical stability and, depending on the modification, can lead to materials with low glass transition temperatures.[3][4] The presence of the reactive bromomethyl group serves as a versatile handle for a variety of nucleophilic substitution reactions, enabling the introduction of a wide array of functional moieties.[5] This allows researchers and drug development professionals to systematically tune the physicochemical properties of the polymer to meet the specific demands of their application.

This document provides a comprehensive overview of the synthesis of the parent polymer followed by detailed, field-proven protocols for its modification via azidation, quaternization, and etherification. We will delve into the causality behind experimental choices, provide expected characterization data, and explore the potential applications of the resulting functional polymers.

Part 1: Synthesis of the Parent Polymer: Poly(this compound)

The synthesis of the parent polymer is achieved through the cationic ring-opening polymerization (CROP) of the this compound monomer.[6] This method is favored for oxetanes as it generally leads to well-defined polymers.[6] A common initiator for this polymerization is a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).

Experimental Protocol: Cationic Ring-Opening Polymerization

Objective: To synthesize poly(this compound) with a controlled molecular weight.

Materials:

-

This compound (monomer)

-

Boron trifluoride etherate (BF₃·OEt₂) (initiator)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Methanol (terminating agent)

-

Diethyl ether (precipitating solvent)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of this compound monomer in anhydrous DCM in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the calculated amount of BF₃·OEt₂ initiator to the stirred monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.

-

Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-4 hours), monitoring the viscosity of the solution.

-

Terminate the polymerization by adding an excess of cold methanol.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at room temperature to a constant weight.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents premature termination of the cationic polymerization by atmospheric moisture.

-

Anhydrous Solvent: Water can act as a chain transfer agent, leading to a loss of control over the polymerization and broader molecular weight distributions.

-

Low Temperature (0 °C): Helps to control the rate of polymerization and minimize side reactions, leading to a more well-defined polymer.

-

Methanol Termination: The nucleophilic oxygen of methanol reacts with the cationic propagating chain end, effectively stopping the polymerization.

-

Precipitation in Diethyl Ether: This step is crucial for isolating the polymer from the solvent, unreacted monomer, and initiator residues, leading to a purified product.

Characterization of Poly(this compound)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the polyether backbone protons, the ethyl group protons, and the bromomethyl protons. |

| ¹³C NMR | Resonances for the carbons in the polyether backbone, the ethyl group, and the bromomethyl group. |

| FT-IR | Characteristic peaks for C-O-C stretching of the ether backbone, C-H stretching and bending of the alkyl groups, and the C-Br stretching of the bromomethyl group. |

| GPC/SEC | Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |

Part 2: Post-Polymerization Modification Protocols

The presence of the primary alkyl bromide in the side chain of poly(this compound) makes it an excellent substrate for Sₙ2 reactions, allowing for a high degree of functionalization with a wide range of nucleophiles.[7]

Workflow for Post-Polymerization Modification

Caption: General workflow from monomer to functionalized polymers.

Protocol 1: Azide Substitution

The substitution of the bromide with an azide group introduces a highly versatile functional handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9]

Objective: To synthesize poly(3-azidomethyl-3-ethyloxetane).

Materials:

-

Poly(this compound)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve poly(this compound) in anhydrous DMF in a round-bottom flask.

-

Add a molar excess of sodium azide (typically 3-5 equivalents per bromomethyl group).

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by FT-IR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).

-

After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of deionized water.

-

Collect the polymer by filtration, wash thoroughly with deionized water to remove excess sodium azide and DMF.

-

Redissolve the polymer in a minimal amount of DCM and re-precipitate it in a non-solvent like methanol or hexane to further purify it.

-

Dry the final product, poly(3-azidomethyl-3-ethyloxetane), under vacuum.

Causality of Experimental Choices:

-

Sodium Azide: A readily available and effective nucleophile for introducing the azide functionality.[9]

-

DMF as Solvent: A polar aprotic solvent that effectively dissolves both the polymer and the azide salt, facilitating the Sₙ2 reaction.

-

Elevated Temperature: Increases the reaction rate to achieve a high degree of substitution in a reasonable timeframe.

-

Precipitation in Water: A simple and effective method for removing the water-soluble sodium azide and DMF.

Protocol 2: Quaternization to Form Poly(ionic liquid)s

Quaternization of the pendant bromomethyl groups with a tertiary amine leads to the formation of a poly(ionic liquid) (PIL), a class of polymers with interesting properties for applications such as polymer electrolytes and antimicrobial materials.[10][11]

Objective: To synthesize a poly(ionic liquid) by reacting poly(this compound) with trimethylamine.

Materials:

-

Poly(this compound)

-

Trimethylamine (solution in a suitable solvent like THF or ethanol)

-

Anhydrous solvent (e.g., THF, acetonitrile, or DMF)

-

Diethyl ether (precipitating solvent)

Procedure:

-

Dissolve poly(this compound) in the chosen anhydrous solvent in a pressure-rated flask or a sealed tube.

-

Add a molar excess of the trimethylamine solution (typically 2-3 equivalents per bromomethyl group).

-

Seal the vessel and heat the reaction mixture to a temperature appropriate for the solvent (e.g., 50-70 °C) for 24-72 hours.

-